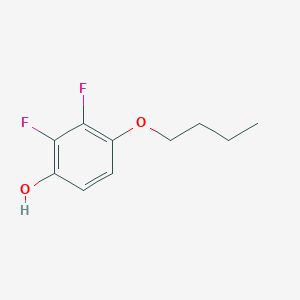

4-Butoxy-2,3-difluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5,13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFTTYLLNVHBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598113 | |

| Record name | 4-Butoxy-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136239-68-4 | |

| Record name | 4-Butoxy-2,3-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136239-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Butoxy-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Butoxy-2,3-difluorophenol. Due to the limited availability of experimental data for this specific compound in public literature and safety data sheets[1], this guide also includes data for structurally related compounds to offer a comparative context for researchers. Furthermore, detailed experimental protocols for determining key physical properties are provided to assist in the empirical characterization of this and similar molecules.

Core Physical Properties

Table 1: Known and Calculated Properties of 4-Butoxy-2,3-difluorophenol

| Property | Value | Source |

| CAS Number | 136239-68-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂F₂O₂ | Inferred |

| Molecular Weight | 202.20 g/mol | Calculated |

In the absence of specific experimental data for 4-Butoxy-2,3-difluorophenol, the following table presents the physical properties of structurally analogous compounds. This information can serve as a valuable reference for estimating the potential properties of the target compound.

Table 2: Physical Properties of Structurally Related Compounds

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Difluorophenol | 6418-38-8 | 130.09 | 39-42 | 54 @ 25 mmHg |

| 2,4-Difluorophenol | 367-27-1 | 130.09 | 29-32 | 149-151 |

| 4-n-Butoxy-2,6-difluorophenol | 1373920-65-0 | 202.20 | Not Available | Not Available |

| 4-Ethoxy-2,3-difluorophenol | 126163-56-2 | 174.15 | Not Available | Not Available |

Experimental Protocols

For researchers synthesizing or working with 4-Butoxy-2,3-difluorophenol, the following are generalized, standard laboratory protocols for the determination of its key physical properties.

Determination of Melting Point

The melting point is a critical indicator of a solid compound's purity.[4][5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline 4-Butoxy-2,3-difluorophenol is placed on a clean, dry watch glass. The sample should be crushed into a fine powder using a spatula or mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A pure compound will have a sharp melting point range of 1-2°C.

Determination of Boiling Point

The boiling point provides information about the volatility of a liquid compound.[7][8][9][10]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

-

Clamp and stand

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of liquid 4-Butoxy-2,3-difluorophenol is placed in the small test tube.

-

Capillary Inversion: A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer with a rubber band or clamp, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in the heating bath.

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and bubble out.

-

Data Recording: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. The heat source is then removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Understanding a compound's solubility in various solvents is crucial for purification, formulation, and biological studies.[11][12][13]

Apparatus:

-

Small test tubes

-

Graduated pipette or burette

-

Spatula (for solid samples)

-

Vortex mixer or stirring rod

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Sample Preparation: A pre-weighed small amount of 4-Butoxy-2,3-difluorophenol (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A known volume of the first solvent (e.g., 1 mL) is added to the first test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 60 seconds).

-

Observation: The sample is observed to determine if it has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration.

-

Incremental Solvent Addition: If the sample is not fully dissolved, the solvent can be added in small, measured increments with continued agitation until the solid is completely dissolved. The total volume of solvent required is then recorded.

-

Repeat for Other Solvents: This process is repeated with a new sample for each of the selected solvents.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the determination of the melting point of a solid organic compound like 4-Butoxy-2,3-difluorophenol.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 4-Butoxy-2,3-difluorophenol - 苯化合物 - 西典实验 [seedior.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 4-Butoxy-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on 4-Butoxy-2,3-difluorophenol, a fluorinated aromatic compound of interest in synthetic chemistry. Given the importance of fluorinated building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials, this guide provides detailed information on the compound's properties, synthesis, and potential applications.

Core Compound Data and Properties

4-Butoxy-2,3-difluorophenol is a substituted phenol derivative. The strategic placement of two fluorine atoms on the aromatic ring, combined with a butoxy group, imparts unique electronic properties and lipophilicity that make it a valuable intermediate for designing complex target molecules.

| Identifier | Data | Reference |

| Chemical Name | 4-Butoxy-2,3-difluorophenol | |

| CAS Number | 136239-68-4 | [1] |

| Molecular Formula | C₁₀H₁₂F₂O₂ | |

| Molecular Weight | 202.20 g/mol | |

| SMILES | CCCCOC1=C(C(=C(C=C1)O)F)F | |

| Purity | ≥97% | [1] |

Note: Physicochemical data for this specific compound is not widely published. Data is based on standard chemical calculations and supplier information.

Synthesis and Experimental Protocols

The most direct and established method for preparing 4-Butoxy-2,3-difluorophenol is via the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions. The key starting material for this synthesis is 2,3-difluorophenol.

Protocol 1: Synthesis of Precursor 2,3-Difluorophenol

One established method for synthesizing the 2,3-difluorophenol precursor involves a Grignard-based approach starting from a difluorinated aromatic precursor like 2,3-difluorobromobenzene.[2] This pathway includes the formation of a Grignard reagent, reaction with a borate ester, and subsequent hydrolysis and oxidation to yield the phenol.[2]

Protocol 2: Synthesis of 4-Butoxy-2,3-difluorophenol via Williamson Ether Synthesis

This protocol outlines the alkylation of 2,3-difluorophenol with 1-bromobutane. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion acts as a nucleophile.[3][4]

Materials:

-

2,3-Difluorophenol (1.0 eq)

-

1-Bromobutane (1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3-difluorophenol (1.0 eq) and anhydrous DMF.

-

Deprotonation: Add potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

-

Alkylation: Slowly add 1-bromobutane (1.1 eq) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to 60-70 °C and allow it to stir for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure 4-Butoxy-2,3-difluorophenol.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for 4-Butoxy-2,3-difluorophenol.

Caption: Williamson Ether Synthesis workflow for 4-Butoxy-2,3-difluorophenol.

Application Pathway Diagram

Fluorinated phenols are versatile building blocks in medicinal and materials chemistry. The unique properties of the 2,3-difluoro-4-butoxy substitution pattern can be leveraged to create novel molecules with enhanced properties.

Caption: Potential applications derived from the 4-Butoxy-2,3-difluorophenol scaffold.

References

Spectroscopic and Synthetic Profile of 4-Butoxy-2,3-difluorophenol: A Technical Guide

Introduction

4-Butoxy-2,3-difluorophenol is a fluorinated aromatic compound with potential applications in the development of novel pharmaceuticals, agrochemicals, and other advanced materials. The introduction of fluorine atoms and a butoxy group onto the phenol scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Butoxy-2,3-difluorophenol, along with a detailed experimental protocol for its synthesis and subsequent characterization. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectroscopic data for 4-Butoxy-2,3-difluorophenol in the public domain, the following data has been predicted based on the known spectroscopic characteristics of analogous compounds, namely 2,3-difluorophenol and 4-butoxyphenol. These predictions are grounded in the principles of substituent effects on spectroscopic properties.

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 6.85 - 6.75 | m | Aromatic H |

| ~ 6.70 - 6.60 | m | Aromatic H |

| ~ 5.40 | br s | -OH |

| ~ 4.00 | t | -OCH₂- |

| ~ 1.80 | m | -OCH₂CH₂- |

| ~ 1.50 | m | -CH₂CH₃ |

| ~ 0.98 | t | -CH₃ |

Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F Coupling) | Assignment |

| ~ 150.0 - 148.0 | dd | C-F |

| ~ 145.0 - 143.0 | dd | C-F |

| ~ 142.0 - 140.0 | t | C-O (butoxy) |

| ~ 140.0 - 138.0 | t | C-OH |

| ~ 118.0 - 116.0 | d | Aromatic CH |

| ~ 112.0 - 110.0 | d | Aromatic CH |

| ~ 69.0 | s | -OCH₂- |

| ~ 31.0 | s | -OCH₂CH₂- |

| ~ 19.0 | s | -CH₂CH₃ |

| ~ 14.0 | s | -CH₃ |

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium-Strong | Aliphatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| 1300 - 1200 | Strong | Aryl Ether C-O Stretch |

| 1250 - 1000 | Strong | C-F Stretch |

Predicted Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 202 | 100 | [M]⁺ (Molecular Ion) |

| 203 | 11.1 | [M+1]⁺ Isotope Peak |

| 145 | 40 | [M - C₄H₉]⁺ |

| 117 | 25 | [M - C₄H₉ - CO]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

Experimental Protocols

Synthesis of 4-Butoxy-2,3-difluorophenol via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of 4-Butoxy-2,3-difluorophenol from 2,3-difluorophenol and 1-bromobutane.[1][2][3][4][5]

-

Materials:

-

2,3-difluorophenol

-

1-bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,3-difluorophenol (1.0 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6][7][8][9][10][11][12]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[6][8][9][10][11][12]

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz spectrometer. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required.[7][13][14][15]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: As 4-Butoxy-2,3-difluorophenol is expected to be a liquid or low-melting solid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[16][17][18][19][20]

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.[16][17][18][19][20]

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.[21][22][23][24][25]

-

Ionization: Utilize electron ionization (EI) at 70 eV.[21][22][23][24][25]

-

Analysis: The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.[21][22][23][24][25]

-

Visualizations

Caption: Workflow for the synthesis and spectroscopic characterization of 4-Butoxy-2,3-difluorophenol.

References

- 1. benchchem.com [benchchem.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. How To [chem.rochester.edu]

- 11. scribd.com [scribd.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 15. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 17. mmrc.caltech.edu [mmrc.caltech.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. youtube.com [youtube.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 24. rsc.org [rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

4-Butoxy-2,3-difluorophenol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides the core physicochemical properties of 4-Butoxy-2,3-difluorophenol, a fluorinated organic compound of interest in various research and development applications. The data presented herein is compiled from established chemical information sources.

Core Molecular Information

The fundamental molecular identifiers and properties of 4-Butoxy-2,3-difluorophenol are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and material specification.

| Identifier | Value |

| Molecular Formula | C10H12F2O2[1][2] |

| Molecular Weight | 202.2 g/mol [1] |

| CAS Number | 136239-68-4[1][3] |

Elucidation of Physicochemical Properties

The experimental protocols for determining the molecular weight and formula of a compound like 4-Butoxy-2,3-difluorophenol typically involve a combination of mass spectrometry and elemental analysis.

Experimental Workflow: Molecular Identity Confirmation

Caption: Workflow for determining molecular weight and formula.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ionized molecules. High-resolution mass spectrometry can provide a highly accurate mass measurement, which is used to deduce the molecular formula.

Elemental Analysis: This method involves combusting the compound and quantifying the resulting combustion products (carbon dioxide, water, etc.) to determine the percentage composition of each element (carbon, hydrogen, oxygen). This data is used to calculate the empirical formula, which is then compared with the molecular formula suggested by mass spectrometry.

Due to the nature of the inquiry, which focuses on fundamental molecular properties, information regarding signaling pathways is not applicable.

References

IUPAC name for 4-Butoxy-2,3-difluorophenol

An In-depth Technical Guide to 4-Butoxy-2,3-difluorophenol

This technical guide provides comprehensive information on 4-Butoxy-2,3-difluorophenol, a key fluorinated organic intermediate. It is intended for researchers, scientists, and professionals involved in drug development, agrochemical synthesis, and material science. This document covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, its role as a synthetic building block, and essential safety information.

Chemical Identity and Properties

The accepted IUPAC name for the compound is 4-Butoxy-2,3-difluorophenol . It belongs to the class of aromatic compounds, specifically a difluorinated alkyl aryl ether. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, acidity, and metabolic stability, making it a valuable synthon.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-Butoxy-2,3-difluorophenol | Internal |

| CAS Number | 136239-68-4 | [1] |

| Molecular Formula | C₁₀H₁₂F₂O₂ | [2] |

| Molecular Weight | 202.20 g/mol | [2] |

| Physical Form | Solid (Predicted) | [2] |

| Purity | ≥96-97% (Typical) | [1][3] |

Note: Molecular formula and weight are based on the isomeric compound 4-n-Butoxy-2,6-difluorophenol, as they share the same composition.[2]

Safety and Handling

4-Butoxy-2,3-difluorophenol is a chemical intermediate intended for research and development purposes.[1] Users must adhere to standard laboratory safety practices, including the use of a chemical fume hood, personal protective equipment (PPE), and ensuring adequate ventilation.[1]

Table 2: GHS Hazard Information (Inferred from Analogous Compounds)

| Hazard Class | Statement | Precautionary Codes (Examples) |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317 |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |

Note: This data is based on the GHS classification for the closely related analog 4-Ethoxy-2,3-difluorophenol and should be used for guidance only.[4] A substance-specific safety data sheet (SDS) should always be consulted.

Handling and Storage:

-

Handling: Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Use in a well-ventilated area or under a chemical fume hood.[1] Keep away from heat, sparks, and open flames.[5] Take measures to prevent the buildup of electrostatic charge.[1]

-

Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1]

Experimental Protocols: Synthesis

The most direct and common method for preparing 4-Butoxy-2,3-difluorophenol is via the Williamson ether synthesis . This Sₙ2 reaction involves the deprotonation of the starting phenol, 2,3-difluorophenol, to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic butyl halide, such as 1-bromobutane.[5][6][7]

Proposed Synthesis of 4-Butoxy-2,3-difluorophenol

This protocol is adapted from established procedures for the synthesis of analogous aryl ethers.[6][8]

Materials and Reagents:

-

2,3-Difluorophenol (1.0 eq)

-

1-Bromobutane (1.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate

Equipment:

-

Dry round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluorophenol (1.0 eq) and anhydrous acetone or DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Alkyl Halide Addition: Add 1-bromobutane (1.05 eq) dropwise to the reaction mixture using a dropping funnel.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) or at an elevated temperature (for DMF, ~60-80°C) and maintain for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any remaining base), water, and finally, brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude 4-Butoxy-2,3-difluorophenol by column chromatography on silica gel.

Applications and Workflow Visualization

4-Butoxy-2,3-difluorophenol is not typically an end-product but rather a versatile intermediate. The difluorophenol moiety serves as a key structural motif in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[4][9] Fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity.

Synthesis Workflow Diagram

The following diagram illustrates the proposed Williamson ether synthesis workflow.

Caption: Williamson ether synthesis workflow for 4-Butoxy-2,3-difluorophenol.

Role as a Synthetic Building Block

This compound is a strategic building block that combines three key structural features: a stable aromatic core, reactivity-modulating fluorine atoms, and a functionalizable butoxy side-chain. This combination makes it a valuable precursor for creating diverse and complex target molecules.

Caption: Logical relationship of 4-Butoxy-2,3-difluorophenol as a synthetic intermediate.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 4-n-Butoxy-2,6-difluorophenol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 4-Butoxy-2,3-difluorophenol - 苯化合物 - 西典实验 [seedior.com]

- 4. 4-Ethoxy-2,3-difluorophenol | C8H8F2O2 | CID 14495763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. francis-press.com [francis-press.com]

- 8. francis-press.com [francis-press.com]

- 9. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-Butoxy-2,3-difluorophenol in Organic Solvents

Introduction

4-Butoxy-2,3-difluorophenol is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. Its molecular structure, featuring a polar hydroxyl group, two electronegative fluorine atoms, a benzene ring, and a nonpolar butoxy group, results in complex solubility behavior. Understanding its solubility in various organic solvents is critical for process design, purification, formulation, and drug development. This technical guide outlines the predicted solubility profile of 4-Butoxy-2,3-difluorophenol and provides a detailed methodology for its empirical determination.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] The structure of 4-Butoxy-2,3-difluorophenol possesses both polar and non-polar characteristics.

-

Polar Moieties: The phenolic hydroxyl (-OH) group is capable of acting as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.[3] The two fluorine atoms at the 2 and 3 positions are strongly electronegative, creating significant bond dipoles which contribute to the overall molecular polarity.

-

Non-Polar Moieties: The benzene ring is inherently hydrophobic.[3] The n-butoxy group (-O(CH₂)₃CH₃) is a moderately large, non-polar alkyl chain that significantly increases the molecule's lipophilicity. This butoxy group is expected to enhance solubility in non-polar and weakly polar organic solvents.[4]

Prediction: It is anticipated that 4-Butoxy-2,3-difluorophenol will exhibit good solubility in a broad range of organic solvents, from moderately polar to non-polar. Its solubility in highly polar solvents like water is expected to be low due to the influence of the large hydrophobic butoxy group and the aromatic ring. Conversely, it should be readily soluble in solvents like ethers, ketones, and chlorinated hydrocarbons.

Predicted Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of 4-Butoxy-2,3-difluorophenol in a selection of common organic solvents at ambient temperature. These predictions are based on the structural analysis and general principles of solubility for substituted phenols.[3][5][6]

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Sparingly Soluble | The molecule's polarity from the -OH and -F groups may limit solubility in purely aliphatic hydrocarbons. |

| Toluene | Soluble | The aromatic ring of toluene interacts favorably with the molecule's benzene ring (π-π stacking), and it can accommodate some polarity. | |

| Polar Aprotic | Dichloromethane | Soluble | Effective at solvating both the non-polar butoxy chain and the polar regions of the molecule. |

| Diethyl Ether | Soluble | The ether can accept a hydrogen bond from the phenolic -OH group, and its alkyl groups solvate the butoxy chain. | |

| Tetrahydrofuran (THF) | Very Soluble | Similar to diethyl ether but more polar, making it an excellent solvent for molecules with both polar and non-polar features. | |

| Ethyl Acetate | Soluble | Can accept a hydrogen bond and has both polar and non-polar character. | |

| Acetone | Soluble | A polar aprotic solvent capable of accepting hydrogen bonds and solvating the aromatic ring. | |

| Polar Protic | Methanol | Soluble | Can both donate and accept hydrogen bonds, interacting strongly with the phenolic hydroxyl group. |

| Ethanol | Soluble | Similar to methanol, provides favorable hydrogen bonding interactions. | |

| Isopropanol | Soluble | The slightly larger alkyl group compared to ethanol may further enhance solvation of the butoxy chain. |

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain quantitative solubility data, the isothermal equilibrium shake-flask method is a reliable and widely used technique.[7][8]

Objective: To determine the equilibrium solubility of 4-Butoxy-2,3-difluorophenol in a selected organic solvent at a specified temperature.

Materials:

-

4-Butoxy-2,3-difluorophenol (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or flasks with airtight seals

-

Constant temperature orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 4-Butoxy-2,3-difluorophenol to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the settled solid.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

Quantification:

-

Accurately weigh the filtered solution to determine its mass.

-

Dilute the filtered solution gravimetrically or volumetrically to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical method (e.g., HPLC-UV) to determine the precise concentration of 4-Butoxy-2,3-difluorophenol.

-

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/100 g solvent, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the Shake-Flask method.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electron-Withdrawing Effects of Fluorine in Difluorophenols

This technical guide offers a comprehensive analysis of the profound electron-withdrawing effects of fluorine substituents in difluorophenols. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][2] Understanding the interplay of inductive and resonance effects is critical for leveraging these properties in drug design and development. This document provides key data, detailed experimental protocols, and visual workflows to support advanced research in this area.

The Dual Electronic Nature of Fluorine

The influence of fluorine on an aromatic ring is a balance of two opposing electronic effects:

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework.[2][3] This polarization of the carbon-fluorine bond decreases the electron density of the aromatic ring, significantly impacting the acidity of the phenolic hydroxyl group.[4]

-

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be delocalized into the pi (π) system of the benzene ring.[3] This electron-donating resonance effect partially counteracts the strong inductive withdrawal.[3] Although fluorine is a weak π-donor, this effect is crucial for understanding its influence on reactivity and substitution patterns.[3][5]

The net result is that fluorine is deactivating overall due to its dominant inductive effect, yet it directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediates.[5]

Caption: The dual electronic effects of fluorine on a phenol ring.

Quantitative Physicochemical Data

The electron-withdrawing properties of fluorine atoms have a quantifiable impact on the physicochemical characteristics of difluorophenols. The position of the fluorine atoms significantly alters these values.

| Property | 2,6-Difluorophenol | 3,5-Bis(trifluoromethyl)phenol | 2,3,5,6-Tetrafluorophenol | Pentafluorophenol | Phenol (Reference) |

| pKa | 7.34[6] | 8.03[6] | 5.67[6] | 5.55[6] | ~10.0[7] |

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| -F | 0.34[8] | 0.05[8] |

| -CF₃ | 0.44[8] | 0.57[8] |

| Compound | ¹⁹F NMR Chemical Shift (ppm) |

| 1,2-Difluorobenzene | Referenced data available[9] |

| 2,4,5-Trifluorophenol | F-2: -147.1, F-4: -153.5, F-5: -143.7[10] |

Applications in Drug Discovery

The unique properties imparted by fluorine make difluorophenol moieties valuable in medicinal chemistry for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic breakdown by enzymes like Cytochrome P450, which can increase a drug's half-life.[4][11]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing a drug's potency.[1][2]

-

Modified Acidity (pKa): The increased acidity of the phenol group can alter a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to bind to target proteins.[2][4]

-

Improved Bioavailability: By modifying lipophilicity and basicity, fluorine substitution can enhance a molecule's ability to cross cell membranes and reach its site of action.[2][11]

A prominent example is Diflunisal , a non-steroidal anti-inflammatory drug (NSAID) containing a 2,4-difluorophenyl group.[12] Diflunisal inhibits cyclooxygenase (COX) enzymes, blocking the synthesis of prostaglandins that mediate inflammation.[12]

Caption: Prostaglandin synthesis pathway and the inhibitory action of Diflunisal.[12]

Experimental Protocols

Synthesis of 2,4-Difluorophenol via Diazotization

This protocol describes the synthesis of 2,4-difluorophenol from 2,4-difluoroaniline, a common and scalable method.[13][14]

Materials:

-

2,4-Difluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O), Ice

-

Copper(II) Sulfate (CuSO₄) (optional catalyst)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Methodology:

-

Preparation of Amine Salt: In a reaction vessel, cautiously add 2,4-difluoroaniline to a solution of concentrated sulfuric acid in water while maintaining a low temperature with an ice bath. Stir until the amine fully dissolves to form the ammonium salt.[13]

-

Diazotization: Cool the amine salt solution to 0-5 °C in an ice-salt bath. Separately, prepare a solution of sodium nitrite in cold water. Add the NaNO₂ solution dropwise to the cold, stirred amine salt solution, ensuring the addition funnel tip is below the liquid surface. The temperature must be strictly maintained between 0 and 5 °C.[13][14] After addition, stir for another 15-20 minutes.[13]

-

Hydrolysis: Gently heat the resulting diazonium salt solution. The diazonium group is unstable and will hydrolyze, releasing nitrogen gas and forming 2,4-difluorophenol. The use of a copper(II) sulfate catalyst can facilitate this step.[13]

-

Work-up and Purification: Once nitrogen evolution ceases, cool the mixture. Extract the 2,4-difluorophenol using an organic solvent like diethyl ether.[13] Combine the organic extracts and wash with water and then a saturated brine solution. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[13] Remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure 2,4-difluorophenol.[13]

Caption: Experimental workflow for the synthesis of 2,4-difluorophenol.[13]

pKa Determination by Potentiometric Titration

Methodology:

-

Sample Preparation: Prepare a standard solution of the difluorophenol of known concentration (e.g., 0.01 M) in a suitable solvent, typically a water-cosolvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the difluorophenol solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the phenol has been neutralized). Alternatively, the first derivative of the titration curve can be plotted to determine the equivalence point more accurately.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[10][15]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the difluorophenol sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. An internal standard (e.g., trifluorotoluene) may be added for precise chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument for the ¹⁹F nucleus.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum. Key parameters to set include the spectral width (which is large for ¹⁹F, often >200 ppm), acquisition time, and relaxation delay.[15][16] For quantitative analysis, a longer relaxation delay (e.g., 5 times T₁) is necessary.[16]

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the resulting spectrum. The chemical shifts provide information about the electronic environment of each fluorine atom, and the coupling constants (J-couplings) reveal information about neighboring nuclei (H, F, C).[16]

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. global.oup.com [global.oup.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. 19Flourine NMR [chem.ch.huji.ac.il]

Structure-Property Relationships in Alkoxydifluorophenols: A Technical Guide for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to modulate physicochemical and pharmacological properties. The introduction of fluorine can significantly alter a compound's lipophilicity, acidity (pKa), metabolic stability, and binding affinity. Alkoxydifluorophenols, a class of compounds featuring a phenol ring flanked by two fluorine atoms and substituted with an alkoxy group, represent a scaffold of significant interest for drug development professionals. The interplay between the electron-withdrawing fluorine atoms, the acidic phenolic hydroxyl group, and the variable alkoxy chain provides a rich platform for fine-tuning molecular properties to achieve desired therapeutic outcomes. This technical guide explores the fundamental structure-property relationships (SPRs) of these compounds, offering insights into their synthesis, physicochemical characteristics, and biological activities.

General Synthesis of 4-Alkoxy-2,6-difluorophenols

The synthesis of 4-alkoxy-2,6-difluorophenols can be approached through several routes. A common strategy involves the O-alkylation of a suitable difluorophenol precursor. The process typically begins with a commercially available starting material, such as 2,6-difluoroaniline, which is converted to the corresponding phenol. Subsequent etherification of the phenolic hydroxyl group with an appropriate alkyl halide under basic conditions yields the target alkoxydifluorophenol.

Physicochemical Properties and Structure-Property Relationships

The therapeutic efficacy of a drug candidate is profoundly influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For alkoxydifluorophenols, the key properties to consider are acidity (pKa), lipophilicity (logP), and aqueous solubility.

The electronic landscape of the phenol ring is significantly influenced by the two ortho-fluorine atoms. These strongly electronegative atoms inductively withdraw electron density, which stabilizes the corresponding phenoxide anion and thereby increases the acidity (lowers the pKa) of the phenolic proton compared to non-fluorinated analogues.

The lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its ability to cross biological membranes. The primary modulator of lipophilicity in this series is the length and branching of the 4-alkoxy side chain.

Data Presentation: Physicochemical Properties

The following table presents representative data illustrating the expected trends in physicochemical properties for a homologous series of 4-alkoxy-2,6-difluorophenols. This data is illustrative of established physicochemical principles, where logP increases with the addition of methylene units to the alkyl chain, while the pKa remains relatively constant due to the insulating effect of the ether oxygen.

| Compound ID | R Group (Alkoxy) | Formula | Molecular Weight | pKa (Predicted) | logP (Calculated) |

| ADFP-1 | -OCH₃ (Methoxy) | C₇H₆F₂O₂ | 160.12 | 7.5 | 1.85 |

| ADFP-2 | -OCH₂CH₃ (Ethoxy) | C₈H₈F₂O₂ | 174.15 | 7.5 | 2.35 |

| ADFP-3 | -OCH₂(CH₂)₂CH₃ (n-Butoxy) | C₁₀H₁₂F₂O₂ | 202.20 | 7.6 | 3.35 |

| ADFP-4 | -OCH(CH₃)₂ (Isopropoxy) | C₉H₁₀F₂O₂ | 188.17 | 7.6 | 2.70 |

Note: pKa and logP values are representative estimates to demonstrate trends. Actual experimental values may vary.

This relationship is visually summarized in the following logic diagram.

Biological Activity and Potential Mechanisms

Phenolic compounds are known to interact with a wide range of biological targets, often acting as enzyme inhibitors or modulators of signaling pathways.[1] Their activity is frequently linked to their ability to form hydrogen bonds and engage in aromatic interactions within protein binding sites. For alkoxydifluorophenols, the combination of the hydrogen-bond-donating phenol, the lipophilic alkoxy tail, and the polar fluorine atoms allows for diverse binding interactions.

Data Presentation: Biological Activity

To illustrate a potential structure-activity relationship (SAR), the table below provides hypothetical inhibitory concentrations (IC₅₀) against a representative enzyme, such as a protein kinase. The data reflects a common trend where activity initially increases with lipophilicity (improving target engagement) but then decreases as excessive lipophilicity leads to poor solubility or non-specific binding.

| Compound ID | R Group (Alkoxy) | logP (Calculated) | IC₅₀ (µM, Hypothetical) |

| ADFP-1 | -OCH₃ (Methoxy) | 1.85 | 15.2 |

| ADFP-2 | -OCH₂CH₃ (Ethoxy) | 2.35 | 8.5 |

| ADFP-3 | -OCH₂(CH₂)₂CH₃ (n-Butoxy) | 3.35 | 2.1 |

| ADFP-4 | -OCH(CH₃)₂ (Isopropoxy) | 2.70 | 4.7 |

| ADFP-5 | -OCH₂(CH₂)₄CH₃ (n-Hexoxy) | 4.35 | 9.8 |

Potential Signaling Pathway Modulation: The MAPK/ERK Pathway

Polyphenolic compounds have been reported to modulate various intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3][4][5][6] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases like cancer. An alkoxydifluorophenol could potentially inhibit one of the key kinases in this cascade, such as MEK or Raf, thereby blocking downstream signaling.

Experimental Protocols

Protocol 1: Determination of logP (Shake-Flask Method)

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP), a key measure of lipophilicity.[7]

-

Preparation of Phases: Prepare n-octanol and water phases that are mutually saturated. Mix equal volumes of high-purity n-octanol and water in a separatory funnel. Shake vigorously for 24 hours and then allow the layers to separate completely for at least another 24 hours.

-

Standard Solution: Prepare a stock solution of the test alkoxydifluorophenol in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, add a precise volume of the n-octanol stock solution (e.g., 5 mL) and an equal volume of the water phase (5 mL).

-

Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). Centrifuge the vial to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Protocol 2: General Enzyme Inhibition Assay (Kinase Model)

This protocol provides a general framework for assessing the inhibitory activity of alkoxydifluorophenols against a protein kinase using a luminescence-based assay that quantifies ATP consumption.[8]

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare stock solutions of the kinase enzyme, the specific substrate peptide, and ATP in the assay buffer.

-

Prepare serial dilutions of the test alkoxydifluorophenol compounds in DMSO.

-

-

Assay Procedure (384-well plate):

-

To each well, add 5 µL of the kinase/substrate mixture.

-

Add 50 nL of the test compound from the DMSO plate (or DMSO alone for controls).

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Shake the plate and incubate for 1 hour at room temperature.

-

Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The signal is inversely proportional to kinase activity (more activity = less ATP remaining = lower signal).

-

Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO only) controls.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

-

The alkoxydifluorophenol scaffold offers medicinal chemists a versatile tool for drug design. The structure-property relationships are guided by clear and predictable principles: the ortho-difluoro substitution pattern lowers the pKa of the phenolic proton, while the 4-alkoxy group serves as a primary handle for modulating lipophilicity and, by extension, solubility and permeability. As demonstrated, these physicochemical modifications have a direct and predictable impact on biological activity. By systematically altering the alkoxy chain, researchers can navigate chemical space to optimize a compound's ADME profile and enhance its potency against specific biological targets, making this an attractive framework for the development of novel therapeutics.

References

- 1. Utilization of quantitative structure-activity relationships (QSARs) in risk assessment: alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 3. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis | MDPI [mdpi.com]

- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Methodological Guide to 4-Butoxy-2,3-difluorophenol: DFT Calculations, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical and methodological framework for the study of 4-Butoxy-2,3-difluorophenol, a fluorinated aromatic compound with significant potential in medicinal chemistry. In the absence of extensive experimental data for this specific molecule, this document outlines established computational and synthetic approaches based on closely related analogues. It serves as a roadmap for researchers seeking to investigate its properties and applications, particularly in the realm of drug discovery.

Theoretical DFT Calculations: Unveiling Molecular Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the geometric, electronic, and spectroscopic properties of molecules.[1][2] These theoretical insights are invaluable for understanding reactivity, stability, and potential biological interactions.[1][2] While specific DFT studies on 4-Butoxy-2,3-difluorophenol are not yet published, a robust computational protocol can be established based on methodologies applied to similar compounds like 2,3-difluorophenol and 2,4-difluorophenol.[3][4]

Computational Methodology

A typical DFT study of 4-Butoxy-2,3-difluorophenol would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is crucial for obtaining accurate predictions of other properties.

-

Frequency Calculations: These calculations confirm that the optimized structure is a true minimum on the potential energy surface and provide theoretical vibrational frequencies for comparison with experimental infrared (IR) and Raman spectra.[1]

-

Electronic Property Calculations: This includes the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are key indicators of chemical reactivity and electronic transitions.[1][5] The molecular electrostatic potential (MEP) map is also generated to visualize regions of electrophilic and nucleophilic reactivity.[1]

-

NMR Chemical Shift Calculations: Theoretical predictions of 1H, 13C, and 19F NMR chemical shifts can aid in the interpretation of experimental spectra.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from DFT calculations, based on typical values for similar fluorophenolic compounds.

Table 1: Predicted Geometrical Parameters (Optimized Structure)

| Parameter | Predicted Value |

| C-O (phenol) Bond Length | ~1.36 Å |

| C-F Bond Lengths | ~1.35 Å |

| O-H Bond Length | ~0.96 Å |

| C-O-C (ether) Bond Angle | ~118° |

| Aromatic C-C-C Bond Angles | ~120° |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Energy Gap | 4.5 to 6.5 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

| Key IR Frequencies (cm-1) | O-H stretch: ~3600Aromatic C-H stretch: ~3100C-O stretch: ~1250C-F stretch: ~1300 |

Proposed Synthesis and Experimental Protocols

While a specific synthesis for 4-Butoxy-2,3-difluorophenol is not detailed in the available literature, a plausible synthetic route can be devised based on established methods for analogous compounds, such as the synthesis of 4-ethoxy-2,3-difluorophenol.[6] The proposed pathway involves a "one-pot" Grignard-based approach starting from a suitable precursor.[6][7]

Proposed Synthetic Pathway

A potential route to 4-Butoxy-2,3-difluorophenol could start from 4-bromo-2,3-difluoroanisole, which would first be butoxylated, followed by demethylation. A more direct, albeit likely more complex, approach could adapt the one-pot synthesis of the ethoxy analogue.[6]

Experimental Workflow: One-Pot Synthesis Adaptation

The following diagram illustrates a proposed experimental workflow for the synthesis of 4-Butoxy-2,3-difluorophenol, adapted from a known procedure for a similar compound.[6]

Caption: Proposed one-pot synthesis workflow for 4-Butoxy-2,3-difluorophenol.

Detailed Experimental Protocol

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings.

-

Add a crystal of iodine as an initiator.

-

Dissolve 4-Butoxy-2,3-difluorobromobenzene in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium turnings.

-

Maintain the reaction temperature between 30-40°C until the magnesium is consumed.

Step 2: Boration and Hydrolysis

-

Cool the Grignard reagent to 0°C.

-

Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture again and slowly add aqueous hydrochloric acid to hydrolyze the borate ester.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) and combine the organic layers.

Step 3: Oxidation and Purification

-

To the organic solution of the boronic acid, add hydrogen peroxide (30% aqueous solution) dropwise at a controlled temperature (10-30°C).

-

Stir the reaction mixture for 2-4 hours.

-

Wash the organic layer with a sodium sulfite solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure 4-Butoxy-2,3-difluorophenol.

Spectroscopic Characterization

The synthesized 4-Butoxy-2,3-difluorophenol would be characterized using standard spectroscopic techniques to confirm its identity and purity.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the butoxy chain protons (triplets and sextets), aromatic protons (doublets or multiplets), and the phenolic hydroxyl proton (a broad singlet). |

| 13C NMR | Resonances for the butoxy carbons and the aromatic carbons, with characteristic C-F coupling patterns. |

| 19F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons. |

| IR Spectroscopy | Absorption bands for the O-H stretch, C-H stretches (aromatic and aliphatic), C-O stretches, and C-F stretches, consistent with the DFT predictions. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C10H12F2O2 (202.20 g/mol ). |

Applications in Drug Discovery

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Difluorophenol moieties are present in a number of biologically active compounds. For instance, 2,4-difluorophenol is a key building block for potent inhibitors of p38 mitogen-activated protein kinase (MAPK), which are being investigated for the treatment of inflammatory diseases.[8]

Potential Signaling Pathway Involvement

Given the prevalence of fluorinated phenols in kinase inhibitors, it is plausible that derivatives of 4-Butoxy-2,3-difluorophenol could be designed to target various signaling pathways implicated in diseases such as cancer and inflammation.

Caption: Potential role of a 4-Butoxy-2,3-difluorophenol derivative in kinase inhibition.

Rationale for Drug Development

The 4-butoxy group provides a lipophilic handle that can be modified to tune the pharmacokinetic properties of a potential drug candidate. The 2,3-difluoro substitution pattern offers a unique electronic and steric profile compared to other difluorophenol isomers, which could lead to novel binding interactions with target proteins. The development of synthetic routes to this and similar compounds is therefore of high interest to medicinal chemists.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Substituted Difluorophenols

For Researchers, Scientists, and Drug Development Professionals

Substituted difluorophenols are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into phenolic structures can significantly alter their chemical and biological properties, including acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides an in-depth overview of the key synthetic methodologies for accessing this important class of compounds, complete with experimental protocols, comparative data, and visual representations of reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of substituted difluorophenols can be broadly categorized into several key approaches, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Diazotization of Difluoroanilines

One of the most common and reliable methods for the synthesis of difluorophenols is the diazotization of the corresponding difluoroanilines, followed by hydrolysis of the resulting diazonium salt. This classical approach offers good yields and high regioselectivity.

Experimental Protocol: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline [1][2]

-

Step 1: Diazotization

-

In a reaction vessel, dissolve 2,6-difluoroaniline (3.0 kg, 23 mol) in a 30% aqueous solution of sulfuric acid (25 kg).

-

Cool the solution to between -5 and 0 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled 30% aqueous solution of sodium nitrite (5.6 kg) dropwise, maintaining the temperature below 0 °C.

-

Continue to stir the mixture for 2 hours at -5 to 0 °C to ensure complete formation of the diazonium salt.

-

Decompose any excess nitrous acid with a small amount of urea until a starch-iodide paper test is negative.

-

-

Step 2: Hydrolysis

-

In a separate vessel, prepare a solution of copper(II) sulfate (4.0 kg) in a 50% aqueous sulfuric acid solution (22 kg) and bring it to reflux.

-

Slowly add the cold diazonium salt solution to the refluxing copper sulfate solution. Nitrogen gas will evolve.

-

The 2,6-difluorophenol product will distill over with the steam.

-

Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation to yield 2,6-difluorophenol.

-

A similar multi-step process can be employed for the synthesis of 2,4-difluorophenol from 1,3-difluorobenzene, which involves nitration, reduction to 2,4-difluoroaniline, and subsequent diazotization and hydrolysis[3].

Deoxyfluorination of Dihydroxyphenols

Modern deoxyfluorination reagents provide a direct method to convert phenols into aryl fluorides. While less common for the synthesis of difluorophenols from scratch, this method is highly valuable for the late-stage functionalization of complex molecules. Reagents like PhenoFluor™ and PhenoFluorMix™ have been developed for this purpose[4][5][6][7][8].

Experimental Protocol: General Procedure for Deoxyfluorination with PhenoFluor™ [4]

-

In an inert atmosphere glovebox, place the phenol substrate (1.00 equiv), finely ground and dried cesium fluoride (CsF, 3.00 equiv), and PhenoFluor™ (1.20 equiv) in a vial.

-

Add dry toluene or dioxane to the vial.

-

Seal the vial and remove it from the glovebox.

-

Stir the mixture at 23 °C for 30 minutes, then heat to 110 °C for 24 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite, eluting with dichloromethane.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Synthesis from Dihalogenated Benzenes

Substituted difluorophenols can also be prepared from appropriately substituted dihalogenated benzenes through various methods, including nucleophilic aromatic substitution (SNAr) and metal-mediated processes.

3.1 Nucleophilic Aromatic Substitution (SNAr)

In this approach, a difluorohalobenzene is treated with a hydroxide source to displace the halide. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring[9].

Experimental Protocol: Synthesis of 3,5-Difluorophenol from 3,5-Difluorobromobenzene [10]

-

Prepare an aqueous solution of sodium hydroxide.

-

Add 3,5-difluorobromobenzene and a solvent such as dimethyl sulfoxide (DMSO) to the alkaline solution.

-

Optionally, a copper catalyst (e.g., cuprous iodide) and a ligand can be added to facilitate the reaction.

-

Heat the mixture, for example, to 80-95 °C, for 10-15 hours.

-

After the reaction is complete, cool the mixture and adjust the pH to the acidic range to protonate the phenoxide.

-

Extract the 3,5-difluorophenol with an organic solvent, and purify by distillation or chromatography.

3.2 Directed ortho-Metalation (DoM)

This method allows for the regioselective synthesis of difluorophenols from difluorobenzenes. For example, 2,4-difluorophenol can be synthesized from 1,3-difluorobenzene by lithiation at the C2 position, followed by quenching with an electrophilic oxygen source[3].

Experimental Protocol: Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene via DoM [3]

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 1,3-difluorobenzene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

-

Stir the solution at -78 °C for 1-2 hours to form the 2,4-difluorophenyllithium intermediate.

-

Quench the reaction by adding an electrophilic oxygen source, such as trimethyl borate followed by an oxidative workup, or a peroxide.

-

Allow the reaction to warm to room temperature, and then work up accordingly to isolate the 2,4-difluorophenol.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for the introduction of fluorine into an aromatic ring and can be adapted for the synthesis of difluorophenols. The process involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is formed from the corresponding aromatic amine[11][12][13][14].

The mechanism proceeds in three main steps:

-

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt.

-

Formation of Diazonium Fluoroborate: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the aryl diazonium fluoroborate.

-

Thermal Decomposition: The isolated diazonium fluoroborate is heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride.

While historically significant, this method can be limited by the need for high temperatures and the potential for explosive decomposition of the diazonium salts[13].

Quantitative Data Summary

The following tables provide a summary of representative yields and reaction conditions for the synthesis of various substituted difluorophenols.

| Target Compound | Starting Material | Method | Key Reagents | Yield (%) | Reference |

| 2,6-Difluorophenol | 2,6-Difluoroaniline | Diazotization/Hydrolysis | NaNO₂, H₂SO₄, CuSO₄ | 88.9 | [1] |

| 2,6-Difluorophenol | 2,6-Difluoroanisole | Demethylation | (CH₃)₃SiCl, NaI | 50 | [15] |

| 3,5-Difluorophenol | 3,5-Difluorobromobenzene | Nucleophilic Substitution | NaOH, DMSO, CuI | 81.7 | [10] |

| 3,5-Difluorophenol | 3,5-Difluorobromobenzene | Borylation/Oxidation | n-BuLi, B(OH)₃, H₂O₂ | 78.5 (boronic acid) | [16] |

| 2,4-Difluorophenol | 1,3-Difluorobenzene | Multi-step (via 2,4-difluoroaniline) | HNO₃/H₂SO₄, H₂/Pd-C, NaNO₂ | Good to Excellent (overall) | [3][17] |

| 2,4-Difluorophenol | 1,3-Difluorobenzene | Directed ortho-Metalation (DoM) | n-BuLi, Electrophilic Oxygen Source | Moderate | [3] |

| Various Aryl Fluorides | Various Phenols | Deoxyfluorination (PhenoFluor) | PhenoFluor, CsF | >90 (for electron-poor phenols) | [18] |

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a logical workflow for selecting a suitable method.

Multi-Step Synthesis of 2,4-Difluorophenol

Caption: Multi-step synthesis of 2,4-difluorophenol from 1,3-difluorobenzene.

Directed ortho-Metalation (DoM) Synthesis of 2,4-Difluorophenol

Caption: Directed ortho-Metalation (DoM) synthesis of 2,4-difluorophenol.

Balz-Schiemann Reaction Mechanism

Caption: Mechanism of the Balz-Schiemann reaction.

Logical Workflow for Selecting a Synthetic Method

Caption: Decision workflow for selecting a difluorophenol synthesis method.

References

- 1. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]

- 6. orgsyn.org [orgsyn.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 11. byjus.com [byjus.com]

- 12. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 15. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]

- 16. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 17. benchchem.com [benchchem.com]

- 18. dash.harvard.edu [dash.harvard.edu]

A Technical Guide to 4-Butoxy-2,3-difluorophenol: Commercial Availability, Synthesis, and Research Applications